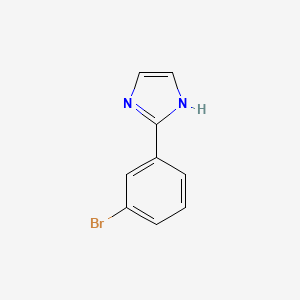

2-(3-bromophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNCBJALMQWYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680745 | |

| Record name | 2-(3-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937013-66-6 | |

| Record name | 2-(3-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-bromophenyl)-1H-imidazole (CAS No. 937013-66-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(3-bromophenyl)-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The imidazole core is a ubiquitous motif in biologically active molecules, and the presence of a bromine atom on the phenyl ring offers a versatile handle for synthetic diversification, particularly through cross-coupling reactions. This guide covers the physicochemical properties, synthesis, reactivity, and potential applications of this compound, aiming to equip researchers with the fundamental knowledge required for its effective utilization in discovery and development programs.

Introduction: The Strategic Value of Brominated Imidazoles

Imidazole derivatives are foundational scaffolds in pharmaceutical research, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures for designing enzyme inhibitors and receptor modulators. The incorporation of a bromine atom, as in this compound, significantly enhances the synthetic utility of the imidazole scaffold. The carbon-bromine bond serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. This strategic positioning of a reactive handle allows for the systematic exploration of chemical space around the core structure, a critical activity in modern drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis and biological screening. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 937013-66-6 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Monoisotopic Mass | 221.97926 Da | [2] |

| Predicted XlogP | 2.6 | [2] |

| Appearance | Solid (predicted) | |

| Storage | Sealed in dry, room temperature |

Note: Experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The characterization would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the imidazole ring and the substituted phenyl ring. ¹³C NMR would reveal the number of unique carbon environments.

-

Mass Spectrometry (MS): Would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at m/z 222.98654 and [M-H]⁻ at m/z 220.97198[2].

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the imidazole, C-H stretching of the aromatic rings, and C=N and C=C bond vibrations.

Synthesis of this compound

The synthesis of 2-aryl-1H-imidazoles is a well-established field in organic chemistry, with several reliable methods available. While a specific, published protocol for this compound is not readily found, its synthesis can be confidently approached using established methodologies. A common and effective route is the multicomponent reaction involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source.

Below is a validated, general protocol for the synthesis of analogous 2-aryl-4-phenyl-1H-imidazoles, which can be adapted for the target molecule by using the appropriate starting materials[1].

Conceptual Synthesis Workflow

The synthesis of this compound would logically proceed from 3-bromobenzaldehyde, a source of the imidazole backbone like glyoxal, and a source of nitrogen such as ammonium acetate.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Adapted from a Green Chemistry Approach)

This protocol utilizes ultrasound irradiation, a green chemistry technique that often leads to milder conditions and shorter reaction times[1].

Materials:

-

3-bromobenzaldehyde (1.0 mmol)

-

Phenylglyoxal monohydrate (1.0 mmol, as a representative 1,2-dicarbonyl)

-

Ammonium acetate (3.0 mmol)

-

Methanol

Procedure:

-

In a suitable vessel, dissolve 3-bromobenzaldehyde (1.0 mmol) and ammonium acetate (3.0 mmol) in methanol (2 mL).

-

Place the vessel in an ultrasonic bath at room temperature.

-

Begin sonication and slowly add a solution of phenylglyoxal monohydrate (1.0 mmol) in methanol (1 mL) dropwise over 15 minutes.

-

Continue sonication for the time required to complete the reaction, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-(3-bromophenyl)-4-phenyl-1H-imidazole.

Causality and Self-Validation: This one-pot reaction is highly efficient as it avoids the isolation of intermediates. The use of ammonium acetate provides both the ammonia and the acetate base needed for the condensation steps. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purity of the final product is validated by standard analytical techniques (NMR, MS, and melting point), which should be compared against a reference standard or theoretical values.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the C-Br bond on the phenyl ring. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In this reaction, the bromophenyl group of the imidazole can be coupled with a variety of organoboron compounds (boronic acids or esters) to generate more complex biaryl structures.

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Exemplary Suzuki-Miyaura Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of aryl bromides, which serves as a robust starting point for reactions with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expertise and Trustworthiness: The choice of palladium catalyst, ligand, base, and solvent is critical and can significantly impact reaction efficiency. For nitrogen-containing heterocycles like imidazoles, which can act as ligands and potentially poison the catalyst, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. The reaction must be performed under an inert atmosphere to prevent the degradation of the palladium(0) catalyst. The success of the coupling is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, and definitively by mass spectrometry and NMR of the purified product.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound have not been extensively reported, the broader class of substituted 2-phenyl-1H-imidazoles has demonstrated a wide range of pharmacological effects, including:

-

Anti-inflammatory activity

-

Antimicrobial and Antifungal activity

-

Kinase Inhibition: The imidazole scaffold is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and immunology.

The ability to diversify the structure via the bromo-substituent makes this compound an attractive starting point for generating libraries of novel compounds for high-throughput screening. For example, coupling with various aryl and heteroaryl boronic acids can lead to the discovery of potent and selective kinase inhibitors.

In materials science, the rigid, aromatic structure of biaryls synthesized from this precursor could be of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing. If skin irritation occurs, get medical advice/attention.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its strategic combination of a biologically relevant imidazole core and a synthetically tractable bromophenyl group makes it an important tool for researchers in drug discovery and materials science. The established methodologies for its synthesis and subsequent functionalization, particularly through Suzuki-Miyaura cross-coupling, provide a reliable pathway for the creation of novel and complex molecular entities. As the demand for new therapeutics and advanced materials continues to grow, the utility of well-designed chemical building blocks like this compound will undoubtedly increase.

References

-

MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules. Available at: [Link]

-

SpectraBase. (n.d.). 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl. Available at: [Link]

-

Supplementary Material. (n.d.). Characterization data of the compounds (3a-3r). Z. Naturforsch. Available at: [Link]

-

Chemsrc. (2025). 3-Bromobenzonitrile. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C9H7BrN2). Available at: [Link]

-

ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Available at: [Link]

- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.

-

ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Available at: [Link]

-

Inno Pharmchem. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Available at: [Link]

-

Semantic Scholar. (n.d.). Facile and Rapid Synthesis of Polysubstituted Imidazoles by Employing Y(NO3)3 × 6H2O as Catalyst. Available at: [Link]

- Google Patents. (n.d.). WO2018216822A1 - Novel imidazole derivatives.

-

Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available at: [Link]

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

-

Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Available at: [Link]

-

Growing Science. (n.d.). DBUHI3-Catalyzed Efficient Synthesis 2,4,5-Triaryl Substituted Imidazoles. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Green synthesis of tri/tetrasubstituted 1H-imidazoles and 2,3-dihydroquinazolin-4(1H)-ones using nano aluminium nitride as solid. Available at: [Link]

-

Arkat USA. (n.d.). One-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles by a tandem three-component reaction of hydroxylamines, aldehydes and 2-azido acrylates. Available at: [Link]

- Google Patents. (2024). CN118103354A - Process for producing halogenated vinylimidazole compound.

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

-

Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

-

ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link]

-

MDPI. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]

-

ResearchGate. (2025). synthesis and biological evaluation of novel imidazole based compounds. Available at: [Link]

-

Institute of Metallophysics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Available at: [Link]

-

ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]

-

Inorganic Chemistry Research. (2025). Some New Zn(II) and Hg(II) Bromoimidazolidine Schiff Base Complexes: Synthesis, Characterization, DFT/NBO Investigation, Antimicrobial Activity and Thermal Behavior. Available at: [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis and Characterization and Biological Activity of (Schiff Bases,Thiazolidone,Oxazepine and Imide Derivatives). Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

MDPI. (n.d.). Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. Available at: [Link]

Sources

physicochemical properties of 2-(3-bromophenyl)-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-bromophenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural elucidation of this compound (CAS No: 937013-66-6).[1] As a versatile heterocyclic compound, it serves as a crucial building block in medicinal chemistry and materials science. The imidazole core offers a unique combination of aromaticity, amphoteric nature, and hydrogen-bonding capabilities, while the 3-bromophenyl substituent provides a key reactive site for synthetic diversification through cross-coupling reactions. This document details experimental and predicted data, including spectroscopic profiles (NMR, IR, MS), physical properties, and insights into its solid-state behavior and reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Introduction: Strategic Importance in Synthesis

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products (e.g., the amino acid histidine) and synthetic drugs.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][4][5] The molecule this compound combines this biologically relevant core with a strategically placed bromo-functional group.

The significance of this structure is twofold:

-

Influence on Physicochemical Properties: The electron-withdrawing nature of the bromophenyl group modulates the acidity and basicity of the imidazole ring, impacting its solubility, crystal packing, and interaction with biological targets.

-

Synthetic Versatility: The carbon-bromine bond is a highly versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the systematic elaboration of the core structure to build libraries of complex molecules for screening and development.

This guide serves to consolidate the known and predicted properties of this compound, providing a foundational understanding for its application.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 2-aryl-1H-imidazoles is a variation of the Radziszewski synthesis, a one-pot, three-component condensation reaction.

Experimental Protocol: One-Pot Condensation

Objective: To synthesize this compound from 3-bromobenzaldehyde.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzaldehyde (10 mmol, 1.85 g), glyoxal (40% solution in water, 12.5 mmol, 1.81 mL), and ammonium acetate (40 mmol, 3.08 g).

-

Solvent Addition: Add glacial acetic acid (30 mL) as the solvent. Acetic acid serves as both the solvent and a catalyst for the condensation steps.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

-

Workup: After cooling to room temperature, pour the reaction mixture slowly into 150 mL of ice-cold water with stirring.

-

Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. This step precipitates the crude product.

-

Isolation: Collect the resulting solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.

-

Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

Causality and Insights:

-

Component Choice: This one-pot reaction is highly atom-economical. Ammonium acetate serves as a convenient in-situ source of ammonia.

-

Solvent Rationale: Glacial acetic acid is an ideal solvent as it effectively dissolves the reactants and the acidic environment facilitates the imine formation and subsequent cyclization steps.

-

Purification Strategy: Recrystallization is chosen over chromatography for bulk purification as it is cost-effective and typically yields a high-purity crystalline product, assuming suitable solvent selection. The ethanol/water system leverages the product's high solubility in hot ethanol and poor solubility in cold aqueous ethanol.

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation and Spectroscopic Profile

Unambiguous confirmation of the molecular structure is achieved through a combination of modern spectroscopic techniques.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆, which solubilizes the compound and allows for the observation of the exchangeable N-H proton.

| Assignment | ¹H NMR (Predicted, ppm) | Multiplicity | ¹³C NMR (Predicted, ppm) |

| N1-H | ~12.8 | Broad Singlet | - |

| C4-H / C5-H | ~7.2 - 7.5 | Doublet / Singlet | ~122.0 |

| C2'-H | ~8.2 | Triplet | ~125.0 |

| C4'-H | ~7.8 | Doublet | ~131.0 |

| C5'-H | ~7.4 | Triplet | ~131.5 |

| C6'-H | ~8.0 | Doublet | ~129.0 |

| C2 | - | - | ~146.0 |

| C1' | - | - | ~133.0 |

| C3' | - | - | ~122.5 (C-Br) |

-

¹H NMR Insights: The downfield shift of the N-H proton is characteristic of imidazole protons in DMSO. The imidazole C4-H and C5-H protons often appear as a single peak or closely spaced multiplets. The protons on the bromophenyl ring will exhibit a splitting pattern consistent with a 1,3-disubstituted ring.

-

¹³C NMR Insights: The C2 carbon of the imidazole ring is the most downfield due to its position between two nitrogen atoms. The carbon atom bearing the bromine (C3') will show a characteristic shift around 122.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies are predicted based on data from similar structures.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3500 - 3200 | N-H Stretch | Broad, Medium | Confirms the presence of the imidazole N-H group, often broadened by hydrogen bonding. |

| 3150 - 3000 | Aromatic C-H Stretch | Medium to Weak | Indicates the aromatic rings. |

| ~1610 | C=N Stretch | Medium | Characteristic of the imidazole ring. |

| ~1580, 1480 | C=C Stretch | Medium to Strong | Aromatic ring skeletal vibrations. |

| ~780, ~680 | C-H Out-of-plane Bend | Strong | Characteristic pattern for meta-disubstituted benzene rings. |

| ~600 - 500 | C-Br Stretch | Medium | Confirms the presence of the bromo-substituent. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Electrospray ionization (ESI) is a common method for this type of molecule.

-

Molecular Weight: 223.07 g/mol [1]

-

Monoisotopic Mass: 221.97926 Da[8]

-

Key Feature: The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺˙). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺˙ and [C₉H₇⁸¹BrN₂]⁺˙.

-

Predicted Adducts (ESI-MS):

Core Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and application.

| Property | Value / Description | Source |

| CAS Registry Number | 937013-66-6 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 160 to 164 °C | [1] |

| Boiling Point | 398.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.565 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Condition | Sealed in dry, room temperature | [1] |

Solubility Profile

Acidity and Basicity (pKa)

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[9]

-

As a Base: The lone pair on the sp²-hybridized nitrogen (N3) acts as a proton acceptor. The pKa of the conjugate acid of parent imidazole is approximately 7.0.[9] The electron-withdrawing 3-bromophenyl group is expected to decrease the electron density on the imidazole ring, making it a weaker base. Therefore, the pKa of the conjugate acid of this compound is predicted to be less than 7.0 .

-

As an Acid: The N-H proton can be abstracted by a strong base. The pKa of this proton in parent imidazole is about 14.5.[9] The electron-withdrawing substituent will stabilize the resulting imidazolide anion, making the N-H proton more acidic. Thus, the pKa is predicted to be less than 14.5 .

Caption: Relationship between structural features and physicochemical properties.

Crystallography and Solid-State Structure

Specific crystal structure data for this exact molecule is not publicly available. However, analysis of related imidazole structures reveals common packing motifs.[10][11] It is highly probable that this compound crystallizes with:

-

Hydrogen Bonding: Strong intermolecular N-H···N hydrogen bonds linking molecules into chains or dimers. This is a dominant interaction in imidazole-containing crystals and contributes to its relatively high melting point.

-

π-π Stacking: Favorable stacking interactions between the phenyl and imidazole rings of adjacent molecules, further stabilizing the crystal lattice.

Conclusion

This compound is a well-defined solid with a distinct spectroscopic and physicochemical profile. Its melting point of 160-164 °C and characteristic spectral features provide clear metrics for its identification and quality control. The true value of this compound lies in the synergy between its stable, biologically-relevant imidazole core and the synthetically versatile bromophenyl substituent. This guide provides the foundational data necessary for researchers to confidently employ this molecule as a key intermediate in the development of novel pharmaceuticals and advanced organic materials.

References

-

Corral, J., et al. (2021). Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules, 26(15), 4483. Retrieved from [Link]

-

Reddy, T., et al. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega, 3(7), 8435–8446. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-bromophenyl)-5-(3-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

-

Supplementary Material. (n.d.). Characterization data of the compounds (3a-3r). Retrieved from [Link]

-

Tskhovrebov, A. G., et al. (2021). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–77. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H7BrN2). Retrieved from [Link]

-

Reddy, G. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5012–5018. Retrieved from [Link]

-

Sravani, G., et al. (2020). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 123-128. Retrieved from [Link]

-

Arjunan, V., et al. (2015). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics, 53, 34-43. Retrieved from [Link]

-

Bansal, Y. & Kaur, J. (2018). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Research Journal of Pharmacy and Technology, 11(5), 2195-2202. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Inam, M., & Kumar, A. (2022). Overview on Biological Activities of Imidazole Derivatives. Springer Professional. Retrieved from [Link]

-

Al-Azzawi, A. M., & Al-Majidi, S. M. H. (2022). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 44(8), 1083-1094. Retrieved from [Link]

-

Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 329673. Retrieved from [Link]

-

Kia, R., & Fun, H.-K. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o342. Retrieved from [Link]

-

Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571. Retrieved from [Link]

-

Gelbrich, T., et al. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. ResearchGate. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 3. scispace.com [scispace.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. scialert.net [scialert.net]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 9. Imidazole - Wikipedia [en.wikipedia.org]

- 10. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-bromophenyl)-1H-imidazole molecular weight and formula

An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-imidazole for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular properties, outline robust synthetic and characterization methodologies, and explore its reactivity and strategic applications in the development of novel chemical entities. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research endeavors.

Core Molecular Properties and Identification

This compound is a substituted aromatic heterocycle. The strategic placement of the bromine atom on the phenyl ring at the meta-position provides a crucial reactive handle for further molecular elaboration, making it a valuable precursor in multi-step syntheses. The imidazole core itself is a well-established pharmacophore, known for its ability to engage in various biological interactions.[1][2]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.08 g/mol | [4] |

| Monoisotopic Mass | 221.97926 Da | [3] |

| CAS Number | 937013-66-6 | [5][6] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a solid at room temperature | N/A |

Synthesis and Purification Protocol

The synthesis of 2,4(5)-disubstituted imidazoles can be achieved through various established methods.[7] A common and reliable approach involves the condensation of an α-haloketone with an aldehyde and ammonia, known as the Radziszewski synthesis, or variations thereof. For this compound, a one-pot reaction using 3-bromobenzaldehyde, glyoxal, and ammonium acetate is a frequently employed strategy.

Experimental Protocol: One-Pot Synthesis

This protocol is an illustrative example based on common imidazole synthesis methodologies.[7][8]

-

Reaction Setup: To a round-bottomed flask, add 3-bromobenzaldehyde (1 equivalent), glyoxal (1 equivalent, typically as a 40% aqueous solution), and a molar excess of ammonium acetate (e.g., 5-10 equivalents).

-

Solvent: While the reaction can be run under solvent-free conditions, a solvent such as ethanol or acetic acid can be used to facilitate mixing and heat transfer.[8]

-

Heating: Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature and reaction time (typically 1-4 hours) should be determined empirically, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into cold water, which will often precipitate the crude product.

-

Purification: Collect the crude solid by filtration. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Ammonium Acetate: Serves as the source of both nitrogen atoms for the imidazole ring and acts as a mild catalyst.

-

Excess Ammonium Acetate: The excess drives the equilibrium towards product formation.

-

Heating: Provides the necessary activation energy for the condensation and cyclization steps.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Structural Characterization

Unambiguous characterization of the synthesized molecule is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and imidazole rings. The protons on the bromophenyl ring will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling. The imidazole protons, including the N-H proton (which may be broad and exchangeable with D₂O), will appear in the downfield region.[9]

-

¹³C NMR Spectroscopy: The carbon NMR will show signals corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine will be identifiable, as will the carbons of the imidazole ring.[10]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic broad absorption for the N-H stretch (around 3300-3500 cm⁻¹) and absorptions corresponding to C=N and aromatic C=C stretching.[10]

Chemical Reactivity and Applications in Drug Development

The true utility of this compound in research lies in its potential for further chemical modification. The carbon-bromine bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.[11][12]

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling: This is the most powerful application. The bromo-substituent is an excellent substrate for reactions such as:

This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate, which is a cornerstone of modern drug discovery.[11]

Role in Medicinal Chemistry:

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2][13] It can act as a bioisostere for other functional groups and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (the sp²-hybridized nitrogen), enabling strong interactions with biological targets like enzymes and receptors.[1][2] By using this compound as a starting point, researchers can synthesize novel compounds to probe these interactions and develop potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases.[13]

Strategic Derivatization Workflow

Caption: Key cross-coupling reactions using this compound.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation. Its defined molecular properties, accessible synthesis, and, most importantly, the reactive bromine handle make it an exceptionally valuable starting material for researchers. This guide has provided the core technical knowledge needed to effectively synthesize, characterize, and strategically deploy this intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

-

Supplementary Material. (n.d.). Characterization data of the compounds. Retrieved from [Link]

-

ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]

-

ACS Omega. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. Retrieved from [Link]

-

MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Green synthesis of tri/tetrasubstituted 1H-imidazoles and 2,3-dihydroquinazolin-4(1H)-ones using nano aluminium nitride as solid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromophenyl)-1H-benzo[d]imidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 937013-66-6 | this compound. Retrieved from [Link]

-

PubMed. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 4. 450415-78-8 Cas No. | 4-(2-Bromophenyl)-1H-imidazole | Matrix Scientific [matrixscientific.com]

- 5. 937013-66-6|this compound|BLD Pharm [bldpharm.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(3-bromophenyl)-1H-imidazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-bromophenyl)-1H-imidazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document delves into the rationale behind peak assignments, the influence of molecular structure on spectral features, and provides a robust, field-proven protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a central imidazole ring linked to a meta-substituted bromophenyl group at the C2 position. This substitution pattern creates a unique electronic environment that is reflected in its NMR spectra. The imidazole moiety is a critical pharmacophore in many pharmaceutical agents, while the bromophenyl group serves as a versatile synthetic handle for further molecular elaboration, often in the context of creating libraries for drug discovery.

Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution of organic molecules. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing not just data, but a causal explanation for the observed chemical shifts and coupling constants, grounded in the principles of magnetic anisotropy, inductive effects, and spin-spin coupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is characterized by distinct signals from the imidazole ring and the bromophenyl ring. All spectra are referenced to a standard solvent, typically DMSO-d₆, whose residual peak provides a reliable internal reference.

Experimental Data

The following table summarizes the typical ¹H NMR spectral data for this compound, acquired in DMSO-d₆ at 400 MHz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (N-H) | ~12.7 | br s | - | 1H |

| H-2 | 8.18 | t | 1.7 | 1H |

| H-4/H-5 | 7.82 | d | 7.9 | 1H |

| H-4'/H-5' | 7.72 | s | - | 2H |

| H-6 | 7.45 | t | 7.9 | 1H |

Note: Chemical shifts can vary slightly depending on solvent and concentration.

Interpretation and Rationale

The observed chemical shifts and coupling patterns are a direct consequence of the molecule's electronic structure.

-

Imidazole Protons (H-4'/H-5' and N-H): The two protons on the imidazole ring (H-4' and H-5') are chemically equivalent due to rapid tautomerization of the N-H proton between the two nitrogen atoms. This rapid exchange results in a single, sharp signal at approximately 7.72 ppm. The N-H proton itself is highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent, appearing as a broad singlet far downfield around 12.7 ppm.

-

Bromophenyl Protons (H-2, H-4, H-6, H-5):

-

H-2: This proton is ortho to the bromine atom and adjacent to the point of substitution. It experiences the strongest deshielding effect from the imidazole ring and the inductive effect of the bromine. It appears as a triplet at 8.18 ppm due to coupling with both H-6 and H-4 (a "triplet of triplets" that resolves to a simple triplet due to similar coupling constants).

-

H-4: This proton is ortho to the C-Br bond, leading to a downfield shift. It appears as a doublet of doublets (or a simple doublet) around 7.82 ppm, primarily due to ortho-coupling with H-5.

-

H-6: This proton is deshielded by the adjacent bromine and appears as a triplet at 7.45 ppm due to coupling with both H-2 and H-5.

-

H-5: This proton is meta to the bromine atom and is the most upfield of the aromatic protons.

-

The relationship and coupling between these protons can be visualized as follows:

Caption: Spin-spin coupling pathways in the bromophenyl ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to improve signal-to-noise.

Experimental Data

The following table summarizes the typical ¹³C NMR spectral data for this compound, acquired in DMSO-d₆ at 101 MHz.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' (Imidazole) | 145.4 |

| C-4'/C-5' (Imidazole) | 122.5 |

| C-1 (Phenyl) | 133.2 |

| C-2 (Phenyl) | 131.5 |

| C-3 (Phenyl) | 129.5 |

| C-4 (Phenyl) | 128.9 |

| C-5 (Phenyl) | 125.2 |

| C-6 (Phenyl) | 122.1 |

Note: Assignments are based on predictive models and comparison with similar structures. 2D NMR techniques like HSQC and HMBC would be required for definitive assignment.

Interpretation and Rationale

-

Imidazole Carbons: The C-2' carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazole ring, appearing at 145.4 ppm. The equivalent C-4' and C-5' carbons appear further upfield at 122.5 ppm.

-

Bromophenyl Carbons:

-

C-3 (C-Br): The carbon directly attached to the electronegative bromine atom (ipso-carbon) is significantly deshielded, though its signal can sometimes be broadened. It is found around 122.1 ppm.

-

C-1 (C-imidazole): The carbon atom attached to the imidazole ring is also deshielded and appears at 133.2 ppm.

-

The remaining phenyl carbons (C-2, C-4, C-5, C-6) appear in the typical aromatic region between 125 and 132 ppm. Their precise shifts are influenced by the combined inductive and resonance effects of the bromine and imidazole substituents.

-

Experimental Protocol: A Self-Validating Workflow

This protocol ensures the acquisition of high-quality, reproducible NMR data. The inclusion of system suitability checks provides a self-validating mechanism for data integrity.

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the compound and for observing the exchangeable N-H proton.

-

Vortex the sample until the solid is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height is sufficient to cover the NMR coils (typically ~4 cm).

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Load a standard set of experimental parameters for ¹H and ¹³C acquisition.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆. Trustworthiness Check: A stable lock signal (>90% for several minutes) is essential for high-resolution data.

-

Tune and match the probe for both the ¹H and ¹³C frequencies. This maximizes sensitivity.

-

Shim the magnetic field to optimize homogeneity. Expertise Check: Aim for a narrow linewidth on the solvent peak (e.g., <0.5 Hz for TMS) to ensure high resolution.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., -2 to 14 ppm).

-

Use a 30° or 45° pulse angle to avoid saturation and allow for a short relaxation delay (e.g., 1-2 seconds).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Switch to the ¹³C nucleus.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra correctly to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Conclusion

References

FT-IR and mass spectrometry of 2-(3-bromophenyl)-1H-imidazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-bromophenyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry, through the complementary analytical techniques of Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The imidazole scaffold is a privileged structure in drug discovery, known for its presence in numerous therapeutic agents.[1][2][3] This document offers field-proven insights into the experimental protocols, data interpretation, and underlying scientific principles for the structural elucidation of this specific bromo-substituted derivative. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these core analytical techniques for the characterization of novel chemical entities.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, hydrogen bonding capability, and structural stability make it a cornerstone in medicinal chemistry.[3][4] Imidazole derivatives exhibit a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties, making them vital components in the design of new therapeutic agents.[1][2][5] The compound this compound incorporates this key scaffold, with the bromine substituent offering a site for further chemical modification and potentially influencing its biological activity and metabolic profile. Accurate structural confirmation is the foundational first step in any drug discovery pipeline, for which FT-IR and Mass Spectrometry are indispensable tools.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint.

Experimental Protocol: FT-IR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality FT-IR spectrum of a solid sample like this compound. The Potassium Bromide (KBr) pellet method is often preferred as KBr is transparent to IR radiation in the typical analysis range (4000–400 cm⁻¹) and provides a solid matrix that minimizes scattering.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and reduces particle size to minimize radiation scattering.

-

Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

-

-

Background Spectrum Acquisition:

-

Place a pure KBr pellet (or an empty sample chamber) in the spectrometer's sample holder.

-

Run a background scan. This is a critical self-validating step that records the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts, which will then be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Replace the background pellet with the sample pellet.

-

Acquire the sample spectrum over a range of 4000–400 cm⁻¹.

-

Instrument Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio for routine analysis).

-

Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).

-

-

FT-IR Experimental Workflow Diagram

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: Characteristic Vibrational Modes

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the imidazole ring, the N-H bond, the bromophenyl group, and the C-Br bond.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Commentary |

| ~3300 - 3100 | N-H Stretch | Imidazole Ring | A broad band is expected due to intermolecular hydrogen bonding. In many heterocyclic compounds, this N-H stretching vibration occurs in the 3500-3000 cm⁻¹ region.[6] |

| ~3150 - 3000 | Aromatic C-H Stretch | Phenyl & Imidazole Rings | Peaks in this region confirm the presence of aromatic C-H bonds. The C-H stretching vibrations of the imidazole moiety can appear around 3162 cm⁻¹.[7][8] |

| ~1610 - 1450 | C=N and C=C Stretch | Imidazole & Phenyl Rings | This complex region contains multiple overlapping bands from the stretching of double bonds within both aromatic rings. The C=C stretching of a benzene ring typically appears around 1585 cm⁻¹. |

| ~1470 | C-N Stretch | Imidazole Ring | Asymmetric C-N stretching vibrations are characteristic of the imidazole ring structure. |

| ~800 - 650 | C-H Out-of-Plane Bend | Substituted Phenyl Ring | The specific pattern of these bands can help confirm the meta-substitution pattern on the phenyl ring. |

| ~700 - 500 | C-Br Stretch | Bromophenyl Group | A strong absorption in the fingerprint region, confirming the presence of the carbon-bromine bond. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and its structural components. The process involves ionizing the molecule and then separating the resulting charged particles (the molecular ion and its fragments) based on their mass-to-charge (m/z) ratio.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing predictable and reproducible fragmentation. This makes it exceptionally useful for structural elucidation and for creating searchable library spectra.

Methodology:

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for volatile and thermally stable compounds, or a direct insertion probe.

-

Ionization: In the ion source, the sample vapor is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound provides two crucial pieces of information: its molecular weight and its fragmentation pathways, which reveal its structure.

-

Molecular Ion (M•⁺): The molecular weight of C₉H₇BrN₂ is approximately 222.0 g/mol (for ⁷⁹Br) and 224.0 g/mol (for ⁸¹Br). A key feature in the mass spectrum will be the molecular ion cluster . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two distinct peaks of nearly equal intensity will appear at m/z 222 and m/z 224, corresponding to [M]⁺ and [M+2]⁺.[9][10] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is a self-validating process that confirms the connectivity of the atoms. For this compound, the following cleavages are anticipated:

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 143 [C₉H₇N₂]⁺.

-

Loss of HCN: A characteristic fragmentation of the imidazole ring is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da). This can occur from the molecular ion or other fragments.

-

Cleavage of the Phenyl-Imidazole Bond: The bond connecting the two rings can cleave, leading to fragments corresponding to the bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157) or the 1H-imidazol-2-yl cation [C₃H₃N₂]⁺ (m/z 67).

-

Table 2: Predicted Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity / Origin |

| 222 / 224 | [C₉H₇BrN₂]⁺ | Molecular Ion (M•⁺) showing Br isotopic pattern |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 143 | [C₉H₇N₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the [M-Br]⁺ fragment |

| 78 | [C₆H₆]⁺ | Phenyl cation (after rearrangement) |

| 67 | [C₃H₃N₂]⁺ | 1H-imidazol-2-yl cation |

Proposed Mass Spectral Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of key functional groups—the N-H of the imidazole, aromatic C-H bonds, and the C-Br bond—through their characteristic vibrational absorptions. Mass spectrometry complements this by establishing the compound's exact molecular weight and revealing its isotopic composition through the distinctive M/M+2 pattern of bromine. Furthermore, the predictable fragmentation pathways observed in the mass spectrum act as a self-validating system, confirming the structural assembly of the imidazole and bromophenyl moieties. Together, these techniques provide the unambiguous structural evidence required for advancing novel chemical entities through the drug discovery and development process.

References

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google AI.

- Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(2), 75-85.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024).

- Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-55.

- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 950.

- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate.

- Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel... (n.d.). ResearchGate.

- Anilkumar, C., et al. (2024). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Chemistry, 63A, 33-41.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Save My Exams.

- Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube.

Sources

- 1. ijsred.com [ijsred.com]

- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 6. arar.sci.am [arar.sci.am]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

Introduction to 2-(3-bromophenyl)-1H-imidazole and its Significance

An In-depth Technical Guide to the Solubility of 2-(3-bromophenyl)-1H-imidazole in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] The document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for determining its solubility in common laboratory solvents.

This compound belongs to the imidazole class of heterocyclic compounds, which are integral to many biologically active molecules.[1] The presence of the bromophenyl substituent makes it a valuable intermediate in synthetic organic chemistry, particularly for creating more complex molecules through cross-coupling reactions.[1] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction conditions and purification strategies to its formulation in final products.

Predicting the Solubility Profile: A Physicochemical Approach

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent.[2][3] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5][6]

Molecular Structure Analysis:

This compound possesses both polar and non-polar characteristics:

-

Polar Features: The imidazole ring contains two nitrogen atoms, one of which (the N-H group) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor.[3][7] This capacity for hydrogen bonding significantly influences its interaction with protic and polar aprotic solvents.[7][8]

-

Non-polar Features: The bromophenyl ring is largely non-polar and hydrophobic. This substantial non-polar region will favor solubility in solvents with lower polarity.

Based on this structure, a qualitative solubility profile can be predicted across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar bromophenyl group will interact favorably with these solvents, but the polar imidazole ring will limit solubility. Solubility is expected to be higher in toluene than hexane due to pi-pi stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions. Solvents like DMF and DMSO, with their high polarity and ability to accept hydrogen bonds, are expected to be excellent solvents for this compound. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to form hydrogen bonds with the imidazole ring will promote solubility.[8] However, the hydrophobic bromophenyl group will counteract this, likely leading to limited solubility, especially in water. Solubility should increase with the alkyl chain length of the alcohol (methanol > ethanol) as the solvent becomes less polar. |

| Acids/Bases | Dilute HCl, Dilute NaOH | Likely Soluble (in acid) | The basic nitrogen atom in the imidazole ring can be protonated by an acid, forming a salt which is typically much more soluble in aqueous solutions. The N-H proton is weakly acidic and may be deprotonated by a strong base, but significant solubility in dilute NaOH is less likely. |

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for quantitative understanding. A standardized experimental protocol is crucial for obtaining reliable and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Methodological Trustworthiness

To ensure the integrity of the results:

-

Purity Analysis: Confirm the purity of the this compound sample before the experiment.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility should be constant once equilibrium is achieved.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[6][9]

-

Validated Analytical Method: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of Concepts

Diagrams can help illustrate the key relationships and processes involved in solubility.

Caption: Solute-solvent interactions governing solubility.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.ws [chem.ws]

- 3. journalijcar.org [journalijcar.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility factors when choosing a solvent [labclinics.com]

- 7. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. al-kindipublisher.com [al-kindipublisher.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Potential Biological Activity of 2-(3-bromophenyl)-1H-imidazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide focuses on the therapeutic potential of a specific, yet underexplored derivative: 2-(3-bromophenyl)-1H-imidazole. The presence of a bromophenyl group at the 2-position of the imidazole ring presents a unique electronic and steric profile, suggesting the potential for selective interactions with various biological targets.[6] This document provides a comprehensive overview of the hypothesized biological activities of this compound, detailed experimental protocols for their investigation, and a discussion of potential mechanisms of action, with a primary focus on its anticancer and kinase inhibitory potential.

Introduction: The Rationale for Investigating this compound

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and coordinate with metal ions, as well as its presence in essential biomolecules like the amino acid histidine.[1] The derivatization of the imidazole core allows for the fine-tuning of its physicochemical properties and biological activity.

The introduction of a halogenated phenyl ring, specifically a 3-bromophenyl group, is a strategic choice in medicinal chemistry. The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][6]

Given the established anticancer and enzyme inhibitory activities of various substituted imidazoles, it is hypothesized that this compound may exhibit significant potential as a therapeutic agent, particularly in oncology.[3][7][8] This guide outlines a systematic approach to exploring this potential.

Potential Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally related compounds, the primary hypothesized biological activities for this compound are:

-

Anticancer Activity: Many imidazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][8][9] The proposed mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[10][11] It is hypothesized that this compound could act as an inhibitor of protein kinases involved in cell proliferation and survival, such as members of the MAPK or PI3K pathways.[11][12]

-

Antimicrobial Activity: Imidazole derivatives are known for their antifungal and antibacterial properties.[4][13] While this guide focuses on anticancer potential, the investigation of antimicrobial activity represents a valuable secondary line of inquiry.

Hypothesized Anticancer Mechanism: Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its hyperactivation is a common feature in many cancers.[11] We hypothesize that this compound may inhibit one of the kinases in this pathway, such as BRAF.

Figure 2: Proposed experimental workflow for evaluating the biological activity of this compound.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability [3][9][14]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | IC50 of this compound (µM) | IC50 of Positive Control (e.g., Doxorubicin) (µM) |

| A549 | Experimental Value | Reference Value |

| MCF-7 | Experimental Value | Reference Value |

| HCT-116 | Experimental Value | Reference Value |

| Normal Fibroblasts | Experimental Value | Reference Value |

Kinase Inhibition Profiling

If the compound exhibits significant cytotoxicity, the next step is to identify its potential molecular targets, with a focus on protein kinases.

Protocol: In Vitro Kinase Inhibition Assay

-